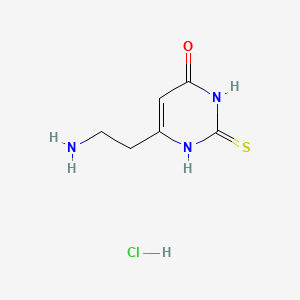
6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrimidine ring is replaced by an aminoethyl group.
Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions, where a suitable thiol reagent is used to replace a leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the substituents.
Substitution: The aminoethyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl and thiol groups can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol: The non-hydrochloride form of the compound.
2-mercaptopyrimidine: A simpler thiol-substituted pyrimidine.
2-amino-4-hydroxypyrimidine: A pyrimidine with an amino and hydroxyl group.
Uniqueness
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is unique due to the presence of both aminoethyl and thiol groups on the pyrimidine ring, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C6H10ClN3OS |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
6-(2-aminoethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c7-2-1-4-3-5(10)9-6(11)8-4;/h3H,1-2,7H2,(H2,8,9,10,11);1H |
InChI Key |
PDGIAOIMXVOPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)

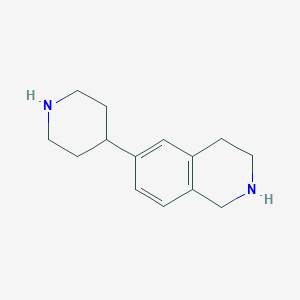
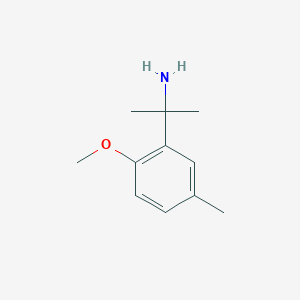

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
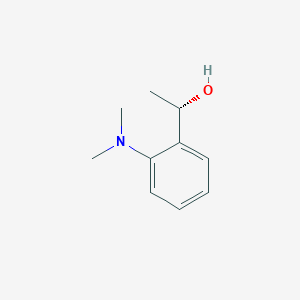
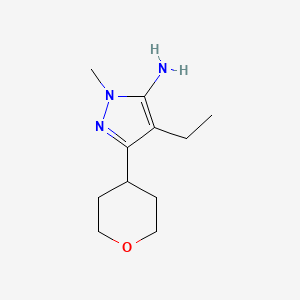
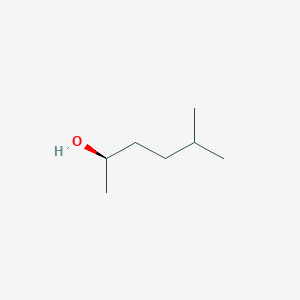
![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)

